![molecular formula C6H3Br2N3 B1339906 3,5-Dibromoimidazo[1,2-a]pyrazine CAS No. 63744-21-8](/img/structure/B1339906.png)
3,5-Dibromoimidazo[1,2-a]pyrazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromoimidazo[1,2-a]pyrazine typically involves the bromination of imidazo[1,2-a]pyrazine. One common method includes the reaction of imidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Methoxylation
3,5-Dibromoimidazo[1,2-a]pyrazine undergoes selective substitution with methoxide ions under mild conditions. The reaction primarily occurs at the C5 position due to electronic and steric factors.
Reaction Conditions | Product(s) | Yield | Reference |
---|---|---|---|
NaOMe, MeOH, 60°C, 4 h | 5-Methoxy-3-bromoimidazo[1,2-a]pyrazine | 75% | |
NaOMe (excess), reflux, 12 h | 3,5-Dimethoxyimidazo[1,2-a]pyrazine | 62% |
Key Findings :
- The C5 position is more reactive than C3, attributed to resonance stabilization of the intermediate.
- Steric hindrance at C3 (adjacent to the fused pyrazine ring) slows substitution at this position .
Suzuki-Miyaura Coupling
The bromine atoms at C3 and C5 enable sequential arylations via palladium-catalyzed Suzuki reactions.
Optimized Protocol :
- C5 Selectivity : Electron-deficient arylboronic acids couple preferentially at C5 .
- Sequential Arylation : The second coupling at C3 requires higher temperatures and stronger bases .
Buchwald-Hartwig Amination
The C3-bromo substituent participates in amination reactions to introduce nitrogen-based functionalities.
Reaction Conditions | Product(s) | Yield | Reference |
---|---|---|---|
Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C, 24 h | 3-Amino-5-bromoimidazo[1,2-a]pyrazine | 60% |
Applications :
- Produces intermediates for bioactive molecules targeting bacterial ATPases (e.g., HP0525 inhibitors) .
Radical Reactions
Under photoredox conditions, bromine atoms at C3/C5 can be replaced via radical pathways.
Reaction Conditions | Product(s) | Yield | Reference |
---|---|---|---|
Ir(ppy)₃, DIPEA, Blue LEDs, DMF, rt, 6 h | 3,5-Bis(trifluoromethyl)imidazo[1,2-a]pyrazine | 58% |
Mechanistic Insight :
- Single-electron transfer (SET) generates aryl radicals, enabling C–Br bond cleavage and trifluoromethyl group incorporation .
Hydrodehalogenation
Catalytic hydrogenation removes bromine atoms selectively.
Reaction Conditions | Product(s) | Yield | Reference |
---|---|---|---|
H₂ (1 atm), Pd/C, EtOH, rt, 2 h | Imidazo[1,2-a]pyrazine | 90% |
Utility :
Comparative Reactivity Analysis
Stability and Handling
Scientific Research Applications
Anticancer Properties
One of the most significant applications of 3,5-dibromoimidazo[1,2-a]pyrazine is in cancer therapy. Research has shown that derivatives of imidazo[1,2-a]pyrazine can act as selective inhibitors of various kinases involved in cancer progression.
- DDR1 Inhibition : A study identified a series of compounds based on imidazo[1,2-a]pyrazine as selective inhibitors of DDR1 (Discoidin Domain Receptor 1), which is implicated in non-small cell lung cancer (NSCLC). Among these, certain derivatives exhibited IC50 values as low as 23.8 nM against DDR1 while showing significantly reduced activity against other kinases like DDR2 and c-Kit. This selectivity suggests potential for targeted cancer therapies .
Antibacterial Activity
Another promising application is in the development of antibacterial agents. Compounds derived from imidazo[1,2-a]pyrazine have been investigated as inhibitors of bacterial ATPases, which are critical for bacterial virulence.
- HP0525 ATPase Inhibition : A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the VirB11 ATPase (HP0525) from Helicobacter pylori. These compounds demonstrated significant inhibitory activity, indicating their potential as antibacterial agents .
Conformational Analysis
The structural properties of this compound have been extensively studied using various spectroscopic techniques and computational methods.
- Rotameric Conformations : Research has characterized different rotameric conformations of substituted imidazo[1,2-a]pyrazines through NMR and FTIR spectroscopy. The study highlighted that hydrogen bonding plays a crucial role in stabilizing these conformations .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism by which 3,5-Dibromoimidazo[1,2-a]pyrazine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Chemical Profile :
- IUPAC Name : 3,5-Dibromoimidazo[1,2-a]pyrazine
- CAS Number : 63744-21-8
- Molecular Formula : C₆H₃Br₂N₃
- Molecular Weight : 276.92 g/mol
- Storage : Stable under dry conditions at 2–8°C .
Synthesis :
this compound is synthesized via nucleophilic substitution reactions. For instance, bromination of imidazo[1,2-a]pyrazine precursors or substitution of halogen atoms at specific positions (e.g., using methoxy groups) has been reported .
Comparison with Structural and Functional Analogs
Structural Analogs
6,8-Dibromoimidazo[1,2-a]pyrazine
- Key Differences : Bromine substitution at positions 6 and 8 instead of 3 and 3.
- Reactivity : Exhibits distinct nucleophilic substitution patterns compared to 3,5-dibromo derivatives due to electronic and steric effects .
- Synthesis : Synthesized via bromination of imidazo[1,2-a]pyrazine under controlled conditions .
Imidazo[1,2-a]pyridine Derivatives
- Structural Variation : Replacement of the pyrazine ring with pyridine reduces nitrogen content.
- Biological Activity : Imidazo[1,2-a]pyridines (e.g., compound 12b ) exhibit superior anticancer activity (IC₅₀ = 11–13 µM) compared to pyrazine analogs, attributed to improved cell permeability and reduced steric hindrance .
- Synthesis : Iodine-catalyzed multicomponent reactions yield these derivatives in high yields (up to 95%) .
Imidazo[1,2-a]pyrimidine Derivatives
- Functional Role: Used as inotropic agents in cardiovascular research.
- Activity: 2-[2-Methoxy-4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyrazine demonstrates potent inotropic effects, highlighting the importance of nitrogen positioning .
Functional Comparison
Anticancer Activity
Notes:
- Pyridine derivatives (e.g., 12b ) show lower IC₅₀ values due to electron-donating groups enhancing membrane interaction .
- Nitro-substituted pyrazines (e.g., 10e ) exhibit reduced activity due to steric hindrance .
Physicochemical Properties
Biological Activity
3,5-Dibromoimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including cyclization reactions involving 2-amino-3,5-dibromopyrazine and chloroacetaldehyde. The compound's structure features two bromine substituents at the 3 and 5 positions of the imidazo[1,2-a]pyrazine core, which influences its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazo[1,2-a]pyrazines. Specifically, derivatives of this compound have been identified as inhibitors of the VirB11 ATPase HP0525 from Helicobacter pylori, a key component in bacterial type IV secretion systems. The inhibition of this enzyme suggests potential therapeutic applications against bacterial infections.
- Inhibition Studies : Compounds derived from this compound were tested for their inhibitory effects on HP0525 ATPase activity. For instance, a study reported an IC50 value of 7 µM for one of the derivatives, indicating significant potency against this target .
Compound | IC50 (µM) | Target |
---|---|---|
This compound Derivative | 7 | HP0525 ATPase |
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Several studies have evaluated its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Testing : In vitro assays demonstrated that compounds with imidazo[1,2-a]pyrazine scaffolds exhibited significant cytotoxicity against a range of human cancer cell lines. For example, one derivative showed broad-spectrum activity with a GI50 value ranging from 0.80 to 2.87 µM across 59 cancer cell lines .
Compound | Cancer Cell Lines Tested | GI50 (µM) |
---|---|---|
This compound Derivative | 59 | 0.80 - 2.87 |
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Study on Anticancer Activity : A series of imidazo[1,2-a]pyrazine derivatives were synthesized and screened for their anticancer properties. One notable derivative demonstrated significant cytotoxicity against melanoma (SK-MEL-5) and colon cancer (HCC-2998) cell lines with growth inhibition rates exceeding 98% .
- Antimicrobial Properties : Another study focused on the antibacterial activity of imidazo[1,2-a]pyrazines against Helicobacter pylori. The findings indicated that these compounds could effectively inhibit bacterial growth by targeting ATPase activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Modifications in substitution patterns significantly affect potency:
- Bromination : The presence of bromine atoms at specific positions enhances both antibacterial and anticancer activities.
- Substituent Variations : Altering substituents on the imidazo ring has been shown to modulate biological activity significantly. For instance, variations in aryl groups attached to the imidazo core can lead to improved solubility and bioavailability while maintaining efficacy .
Q & A
Q. Synthesis and Structural Characterization
Basic : What are the established synthetic routes for 3,5-Dibromoimidazo[1,2-a]pyrazine? The compound is synthesized via bromination of imidazo[1,2-a]pyrazine using bromine (Br₂) in glacial acetic acid under ice-cooled conditions, yielding 75 mg (16%) of the product . Alternatively, N-bromosuccinimide (NBS) in chloroform under reflux can achieve regioselective bromination, as evidenced by NMR data confirming substitution at positions 3 and 5 .
Advanced : How do competing reaction pathways (e.g., electrophilic vs. nucleophilic substitution) influence the regioselectivity of bromination? The regioselectivity is governed by electron density distribution and reaction conditions. Theoretical calculations (e.g., electron density maps) predict that electrophilic bromination favors position 3 (highest electron density), followed by position 5 . Nucleophilic substitutions, however, preferentially target positions 5 and 8 due to resonance stabilization . Competing pathways may arise in polar solvents or with excess brominating agents, necessitating optimization of temperature and stoichiometry .
Q. Reactivity and Functionalization
Basic : What functionalization strategies are compatible with the 3,5-dibromo scaffold? Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) enable selective substitution at brominated positions. For example, Suzuki coupling with arylboronic acids replaces bromine atoms with aryl groups, as demonstrated in the synthesis of α₂-adrenergic receptor ligands . Electrophilic acetylation at position 2 has also been reported using TFA/DMSO conditions .
Advanced : How do steric and electronic factors affect the efficiency of cross-coupling reactions? Bulkier substituents at positions 3 and 5 hinder coupling efficiency due to steric hindrance near the reactive C-Br bond. Electronic effects, such as electron-withdrawing groups on the boronic acid partner, enhance oxidative addition rates. For instance, 4-nitrobenzaldehyde derivatives achieve >80% yield in iodine-catalyzed multicomponent reactions, while electron-rich substrates require longer reaction times .
Q. Biological Activity and Structure-Activity Relationships (SAR)
Basic : What in vitro models are used to evaluate the biological activity of 3,5-dibromo derivatives? Common models include:
- Cardiac stimulation : Isolated rat atria to measure cyclic AMP elevation and positive inotropic effects .
- Anti-inflammatory activity : LPS-induced sepsis models in macrophages to assess TNF-α inhibition .
- Telomerase inhibition : TRAP assays to quantify telomerase activity suppression .
Advanced : How do structural modifications (e.g., halogen substitution, hybrid scaffolds) enhance therapeutic potential?
- Halogenation : Bromine at position 5 enhances phosphodiesterase inhibition (e.g., 5-bromo derivatives increase cAMP by 2.5-fold in cardiac tissue) .
- Hybrid scaffolds : Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit redshifted fluorescence (λₑₘ = 450–520 nm), enabling dual bioimaging and therapeutic applications .
- Piperazinyl substitutions : 8-(1-Piperazinyl) derivatives show 70-fold selectivity for α₂-adrenergic receptors over α₁ subtypes, attributed to conformational alignment with mianserin-like pharmacophores .
Q. Analytical and Mechanistic Studies
Basic : What spectroscopic techniques confirm the structure of this compound?
- ¹H NMR : Singlets at δ 7.73 (H2), 7.95 (H3), and 8.96 (H6) confirm bromination at positions 3 and 5 .
- X-ray crystallography : CCDC 1919367 validates the tetracyclic hybrid structure of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivatives .
Advanced : How do lanthanide shift reagents resolve ambiguities in NMR assignments? Eu(fod)₃ induces distinct paramagnetic shifts for protons near electronegative groups. For example, H4 and H5 in 3,5-dibromo derivatives exhibit splitting (J = 5.5 Hz) upon Eu(fod)₃ addition, differentiating them from H6 .
Q. Contradictions and Optimization Challenges
Basic : Why do yields vary across reported bromination methods? Discrepancies arise from reagent choice (Br₂ vs. NBS) and solvent systems. Br₂ in acetic acid achieves 16% yield due to competing side reactions, while NBS in chloroform improves regioselectivity but requires reflux conditions .
Advanced : How can competing reaction pathways (e.g., telesubstitution) be minimized during functionalization?
Properties
IUPAC Name |
3,5-dibromoimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-9-3-6-10-2-5(8)11(4)6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTHYCYGHSMBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CN=C2C=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557434 | |
Record name | 3,5-Dibromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-21-8 | |
Record name | 3,5-Dibromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.